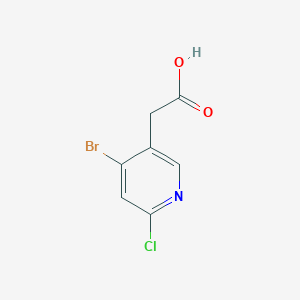
4-Bromo-2-chloropyridine-5-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloropyridine-5-acetic acid is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an acetic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloropyridine-5-acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetic acid group can then be introduced through carboxylation reactions using appropriate reagents like carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
4-Bromo-2-chloropyridine-5-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-chloropyridine-5-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-2-chloropyridine-5-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of halogen atoms can influence its binding affinity and specificity towards molecular targets. The acetic acid group can also play a role in its solubility and reactivity.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 2-Bromo-5-chloropyridine
- 5-Bromo-2-chloropyrimidine
Uniqueness
4-Bromo-2-chloropyridine-5-acetic acid is unique due to the specific positioning of the bromine, chlorine, and acetic acid groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.
特性
分子式 |
C7H5BrClNO2 |
|---|---|
分子量 |
250.48 g/mol |
IUPAC名 |
2-(4-bromo-6-chloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChIキー |
RINLCIYDAOOSBR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


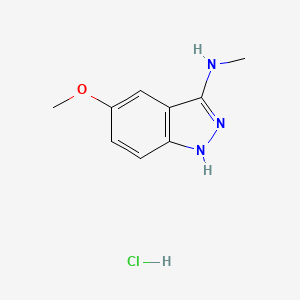
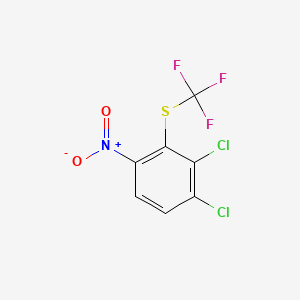
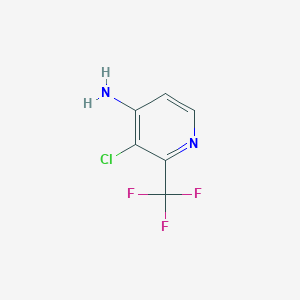
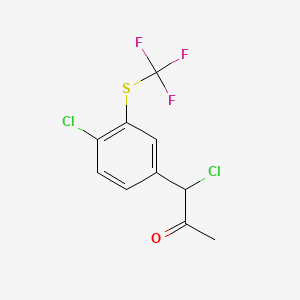
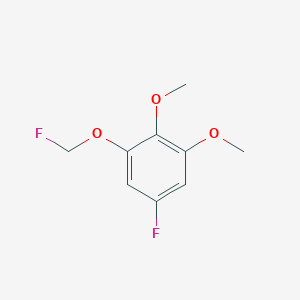
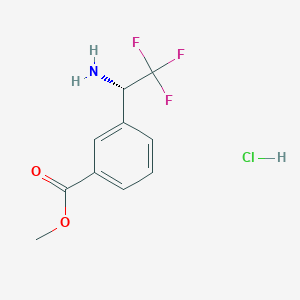
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)


![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
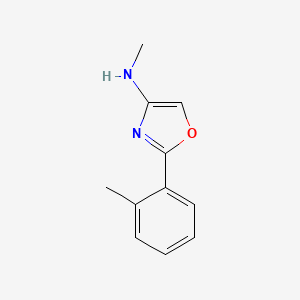
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)
